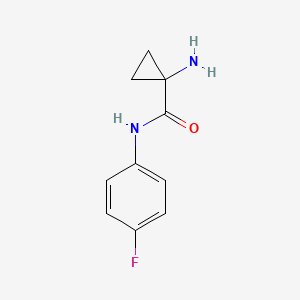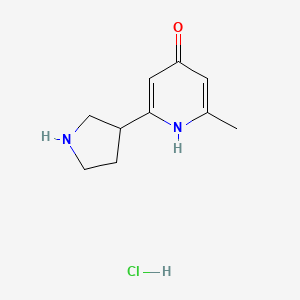
2-(2-Fluorophenyl)-1,3-dithiane
Descripción general
Descripción
2-Fluorophenyl compounds are commonly used in the synthesis of various pharmaceuticals . They are also key components in the structure of many natural products .
Synthesis Analysis
The synthesis of fluorophenyl compounds often involves complex chemical reactions . For example, a two-step substitution reaction was used to obtain a fluorophenyl compound in one study .Molecular Structure Analysis
The molecular structure of fluorophenyl compounds has been investigated using techniques such as microwave spectroscopy and nuclear magnetic resonance spectroscopy . The crystal structure of related compounds has also been studied .Chemical Reactions Analysis
Fluorophenyl compounds can participate in various chemical reactions. For instance, ketoreductases were screened for selective reduction in a study .Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds can vary widely. For instance, 2-Fluorophenyl isocyanate is a liquid at room temperature with a density of 1.222 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Radioligand Synthesis for Neuroimaging
A study by Snyder et al. (1995) describes the synthesis of various 1,3-dithianes, including fluorine-18-labeled derivatives, as ligands for GABAA receptor complex-associated neuronal chloride ion channels. These compounds, including 5-tert-butyl-2-(4-[18F]fluorophenyl)-1,3-dithiane, were evaluated as potential in vivo imaging agents for positron emission tomography and single photon emission computed tomography, indicating significant uptake into mouse brain (Snyder et al., 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for fluorophenyl compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, one study suggested that a fluorophenyl compound could be used as an alternative scaffold for the development of new medicines to treat inflammatory conditions .
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-1,3-dithiane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGJIWOKGWANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B3100868.png)
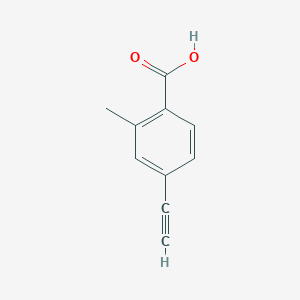
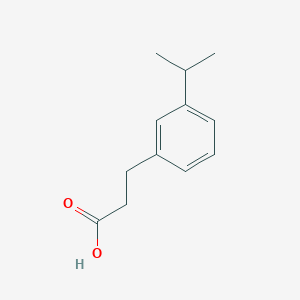

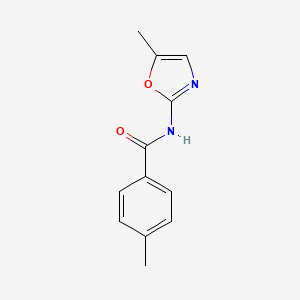


![4,6-Diiododibenzo[b,d]furan](/img/structure/B3100916.png)
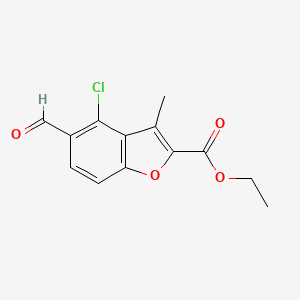

![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100953.png)
![2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100957.png)
